molecular formula C10H17N3O2S B075026 3-Amino-4-butylamino-benzenesulfonamide CAS No. 1565-51-1

3-Amino-4-butylamino-benzenesulfonamide

Cat. No. B075026
CAS RN: 1565-51-1
M. Wt: 243.33 g/mol
InChI Key: PUQATVLNDHSIGA-UHFFFAOYSA-N
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Description

Benzenesulfonamides are an important class of compounds with a wide range of chemical and physical properties that make them useful in various applications, including medicinal chemistry. Although the specific compound "3-Amino-4-butylamino-benzenesulfonamide" is not explicitly documented, analogous compounds provide valuable insights.

Synthesis Analysis

The synthesis of benzenesulfonamides generally involves the reaction of amines with benzenesulfonyl chloride. A specific synthesis method might involve conditions optimized for introducing the butylamino group at the 4-position on the benzenesulfonamide backbone (Desai et al., 2016).

Molecular Structure Analysis

X-ray diffraction and quantum chemical studies can reveal the crystal and molecular structure of benzenesulfonamides, providing insights into their tautomerism and equilibrium states (Kovalchukova et al., 2013).

Chemical Reactions and Properties

Benzenesulfonamides can undergo various chemical reactions, including N-alkylation with alcohols, to produce amino-(N-alkyl)benzenesulfonamides. This showcases their reactivity and ability to participate in the synthesis of complex molecules (Lu et al., 2015).

Physical Properties Analysis

The physical properties of benzenesulfonamides, such as solubility, melting point, and crystalline structure, are determined by their molecular structure and substituents. For instance, the crystallographic study can reveal detailed information about molecular packing and hydrogen bonding patterns (Balu & Gopalan, 2013).

Scientific Research Applications

Crystal Structure and Molecular Studies 3-Amino-4-butylamino-benzenesulfonamide and related compounds have been extensively studied for their crystal and molecular structures. Research involving the hydrochloride form and its neutral tautomeric forms provides insights into the chemical's structural properties through X-ray diffraction and density functional theory. These studies help understand the acid-base equilibrium and molecular geometry, which are crucial for various scientific applications, including drug design and material science (Kovalchukova et al., 2013).

Photodynamic Therapy Applications New derivatives of benzenesulfonamide, including those with high singlet oxygen quantum yields, have been synthesized and characterized for their potential in photodynamic therapy (PDT). These compounds, such as zinc phthalocyanines substituted with benzenesulfonamide derivative groups, demonstrate significant photophysical and photochemical properties. Their high singlet oxygen quantum yield and appropriate photodegradation quantum yield make them promising candidates for Type II photosensitizers in the treatment of cancer through PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antitumor Agents Compounds containing the sulfonamide moiety have shown potential as antitumor agents. For instance, novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety have been synthesized and evaluated for their in vitro antitumor activity. Some of these compounds demonstrated more potent and efficacious antitumor activity compared to reference drugs like Doxorubicin, highlighting their potential in developing new antitumor medications (Alqasoumi et al., 2010).

Antimicrobial and Antifungal Applications Several studies have synthesized and evaluated the antimicrobial and antifungal activities of benzenesulfonamide derivatives. These studies contribute to the development of new antimicrobial agents, showcasing the versatility of benzenesulfonamide compounds in combating various microbial strains. The structural modifications and hybridization with different chemical moieties enhance their biological activity against a range of pathogens, offering potential routes for new drug development (Zani et al., 2009).

Future Directions

The future research directions for 3-Amino-4-butylamino-benzenesulfonamide could involve further exploration of its potential bioactivities. For instance, benzenesulfonamides carrying benzamide pharmacophores have shown promising results as inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrase I and II (hCA I and hCA II), suggesting potential applications in the treatment of diseases such as Alzheimer’s .

properties

IUPAC Name

3-amino-4-(butylamino)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c1-2-3-6-13-10-5-4-8(7-9(10)11)16(12,14)15/h4-5,7,13H,2-3,6,11H2,1H3,(H2,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQATVLNDHSIGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C=C(C=C1)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391146
Record name 3-Amino-4-butylamino-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-butylamino-benzenesulfonamide

CAS RN

1565-51-1
Record name 3-Amino-4-butylamino-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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